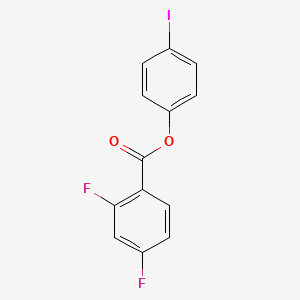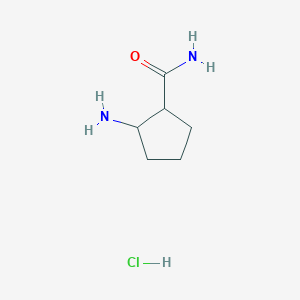
(trans,trans)-4-Allyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) is a complex organic compound characterized by the presence of an allyl group and a trifluorophenyl group attached to a bicyclohexane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Allyl Group: The allyl group can be introduced through a reaction involving allyl bromide and a suitable base.
Attachment of the Trifluorophenyl Group: The trifluorophenyl group is often introduced via a Friedel-Crafts alkylation reaction using trifluorobenzene and an appropriate catalyst.
Cyclohexane Ring Formation: The cyclohexane rings are formed through a series of hydrogenation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted allyl derivatives.
Wissenschaftliche Forschungsanwendungen
(trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of (trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the allyl group may facilitate its reactivity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (trans,trans)-4-Ethyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane)
- (trans,trans)-4-Propyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane)
- (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane)
Uniqueness
(trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activity compared to its ethyl, propyl, and pentyl analogs. The trifluorophenyl group also contributes to its unique chemical properties, such as increased lipophilicity and stability.
This detailed article provides a comprehensive overview of (trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C21H27F3 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
1,2,3-trifluoro-5-[4-(4-prop-2-enylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C21H27F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h2,12-17H,1,3-11H2 |
InChI-Schlüssel |
OICAKVPRCZUQJW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


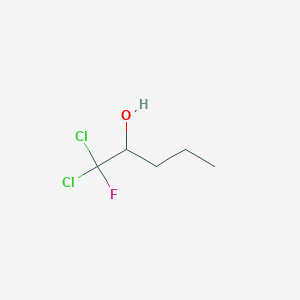

![[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B12845966.png)

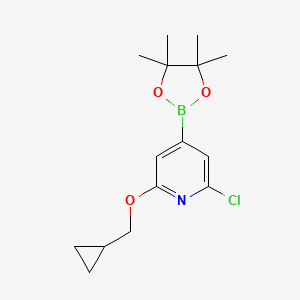
![3-[3-(Trifluoromethyl)phenyl]thiophene](/img/structure/B12845988.png)

![Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate](/img/structure/B12845993.png)
![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)

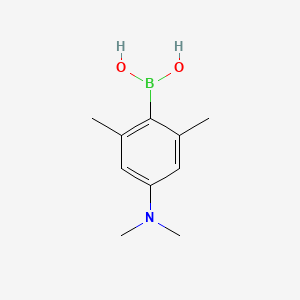
![Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B12846026.png)
